![molecular formula C23H26N2O2 B2881004 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 784167-11-9](/img/structure/B2881004.png)
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
描述
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a benzylpiperazine moiety, which contributes to its unique chemical and biological properties.
作用机制
Target of Action
The primary targets of “4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one” are oxidoreductase proteins . These proteins play a crucial role in biological systems as they are involved in oxidation-reduction processes, which are vital for energy production and detoxification.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes would depend on the specific protein and the binding site of the compound.
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins could affect various biochemical pathways. Oxidoreductases are involved in numerous metabolic processes, including the electron transport chain, a crucial component of cellular respiration. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to downstream effects such as reduced energy production .
Result of Action
The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins could result in the inhibition of microbial growth, although the exact molecular and cellular effects would depend on the specific microorganism.
生化分析
Biochemical Properties
Similar chromen-2-one derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of these biomolecules, potentially influencing their function .
Cellular Effects
Preliminary studies suggest that it may influence cell function by interacting with key cellular pathways
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Initial studies suggest that it may have a stable profile, with no significant degradation observed over time
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the reductive amination of 7,8-dimethylchromen-2-one with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for the availability of raw materials and the scalability of the reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
化学反应分析
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the chromen-2-one core or the piperazine moiety.
Substitution: Substitution reactions can occur at the benzyl or piperazine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the chromen-2-one core, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
相似化合物的比较
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A similar compound with a methylpiperazine moiety instead of benzylpiperazine.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another derivative with a propoxy linker and methoxy substitution.
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one is unique due to its specific combination of the chromen-2-one core and benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.
属性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-8-9-21-20(14-22(26)27-23(21)18(17)2)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPIHZOVTVBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322546 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
784167-11-9 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)
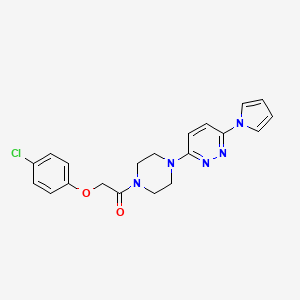
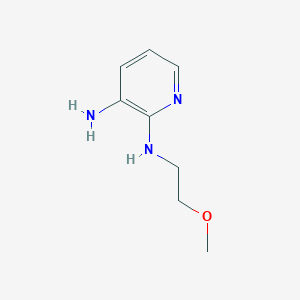
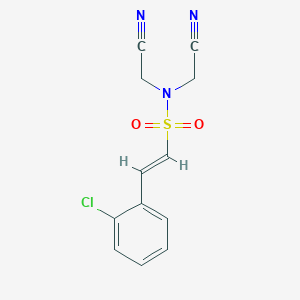
![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)
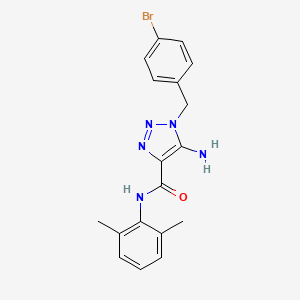
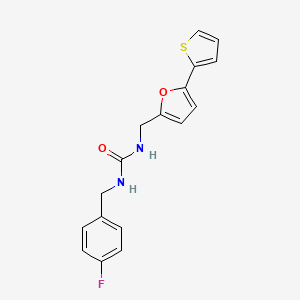

![2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)
![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)
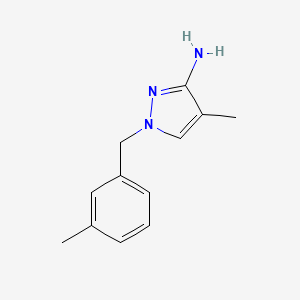
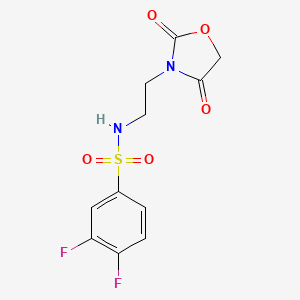
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)
